

physical properties of 1,2-Dimethyl-4-n-propylbenzene

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

Cat. No.: B12646879

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An In-depth Technical Guide on the Physical Properties of 1,2-Dimethyl-4-n-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-n-propylbenzene (CAS No: 3982-66-9) is an aromatic hydrocarbon belonging to the class of alkylbenzenes.^{[1][2][3]} Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4. This compound and its isomers are components of various industrial solvent mixtures and can be found in petroleum distillates. Understanding its physical properties is crucial for applications in chemical synthesis, as a reference standard in analytical chemistry, and for assessing its environmental fate and toxicological profile, which is often inferred from related alkylbenzenes like ethylbenzene and cumene.^[4] This guide provides a comprehensive overview of the core physical characteristics of 1,2-Dimethyl-4-n-propylbenzene, details the experimental protocols for their determination, and illustrates relevant chemical pathways.

Core Physical and Chemical Properties

The physical properties of 1,2-Dimethyl-4-n-propylbenzene have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

Property	Value	Reference(s)
IUPAC Name	1,2-Dimethyl-4-propylbenzene	[3]
Synonyms	4-propyl-o-xylene, asym-propyl-o-xylene	[1][2]
CAS Number	3982-66-9	[1][2][3]
Molecular Formula	C ₁₁ H ₁₆	[1][2][5]
Molecular Weight	148.24 g/mol	[1][3][6]
Boiling Point	209 - 210.8 °C (at 760 mmHg)	[1][2][5]
Melting Point	Not available (liquid at room temperature)	[5][7]
Density	0.865 - 0.872 g/cm ³	[1][2][5]
Refractive Index (n _D)	1.496 - 1.497	[1][2]
Flash Point	76.1 °C	[2]
Water Solubility	Low (inferred); slightly miscible with water for related compounds	[6][8]
Octanol/Water Partition Coefficient (XLogP3)	3.26	[2]
Critical Temperature	413 °C (686.15 K)	[1]
Critical Pressure	26.3 atm	[1]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not extensively published. However, the values presented are typically obtained using well-established, standard laboratory procedures as outlined below.

Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure.

- Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The compound is placed in the round-bottom flask with boiling chips.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
 - The liquid is heated gently.
 - The temperature is recorded when it stabilizes during the collection of the first few drops of distillate. This stable temperature is the boiling point.
 - The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Determination of Density

A pycnometer is commonly used for the precise determination of the density of a liquid.

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed.
 - It is then filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark, and the pycnometer is weighed again.
 - The process is repeated with 1,2-Dimethyl-4-n-propylbenzene.

- The density of the compound is calculated using the formula: Density = (mass of compound / mass of water) * density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbe refractometer.

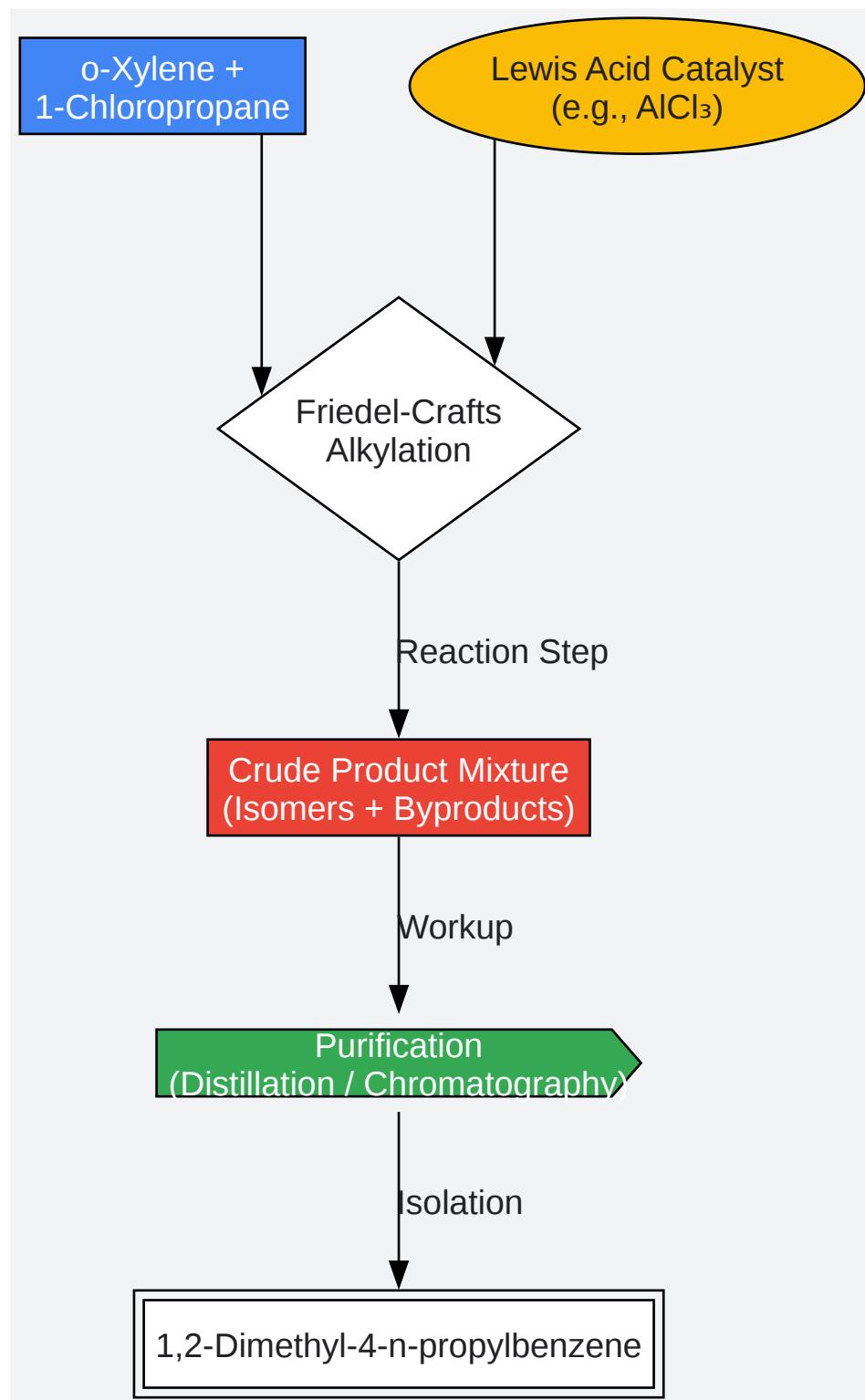
- Apparatus: An Abbe refractometer with a circulating water bath for temperature control and a sodium lamp as the light source.
- Procedure:
 - The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
 - A few drops of 1,2-Dimethyl-4-n-propylbenzene are placed on the lower prism.
 - The prisms are closed and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read from the instrument's scale. The temperature is maintained at a constant value (e.g., 20 °C) and reported with the reading.

Synthesis and Metabolism Visualization

While detailed signaling pathways are more relevant to biologically active drugs, for a compound like 1,2-Dimethyl-4-n-propylbenzene, a typical synthesis route and a generalized metabolic pathway are more appropriate to visualize.

General Synthesis Pathway: Friedel-Crafts Alkylation

A common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This diagram illustrates a conceptual workflow for the synthesis of 1,2-Dimethyl-4-n-propylbenzene starting from o-xylene.

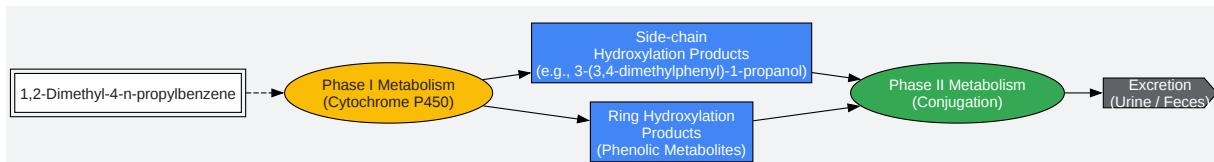


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Caption: Conceptual workflow for Friedel-Crafts synthesis.

Generalized Metabolic Pathway in Mammals

The metabolism of alkylbenzenes like n-propylbenzene typically involves oxidation by cytochrome P450 enzymes.^{[9][10]} The primary metabolic routes are hydroxylation of the alkyl side chain and, to a lesser extent, oxidation of the aromatic ring.^[11] This diagram shows a generalized pathway based on known metabolism of similar compounds.



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Caption: Generalized metabolic pathway of alkylbenzenes.

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